benzoic acid;(4R)-oct-1-yn-4-ol
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Overview
Description
Benzoic acid;(4R)-oct-1-yn-4-ol is a compound that combines the properties of benzoic acid and (4R)-oct-1-yn-4-ol. Benzoic acid is a white, crystalline organic compound with the formula C7H6O2, known for its antimicrobial properties and use as a food preservative . (4R)-oct-1-yn-4-ol is an organic compound with a hydroxyl group and an alkyne group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification . (4R)-oct-1-yn-4-ol can be synthesized through the reduction of (4R)-oct-1-yn-4-one using sodium borohydride.
Industrial Production Methods
Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of (4R)-oct-1-yn-4-ol on an industrial scale involves the catalytic hydrogenation of (4R)-oct-1-yn-4-one.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various reactions, including:
Oxidation: Benzoic acid is stable towards common oxidizing agents such as air, permanganate, and chromic acid.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: In the presence of sulfuric acid, benzoic acid reacts with nitrating agents to form nitrobenzoic acid.
(4R)-oct-1-yn-4-ol can undergo:
Oxidation: It can be oxidized to (4R)-oct-1-yn-4-one using mild oxidizing agents.
Reduction: It can be further reduced to (4R)-oct-1-yn-4-ol using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Cobalt or manganese naphthenates for industrial oxidation.
Major Products
Oxidation of Benzoic Acid: Phenol and its derivatives.
Reduction of Benzoic Acid: Benzyl alcohol.
Substitution of Benzoic Acid: Nitrobenzoic acid.
Scientific Research Applications
Benzoic acid and (4R)-oct-1-yn-4-ol have diverse applications in scientific research:
Chemistry: Benzoic acid is used as a precursor in the synthesis of various organic compounds. (4R)-oct-1-yn-4-ol serves as an intermediate in the synthesis of complex molecules.
Biology: Benzoic acid is studied for its antimicrobial properties and its role in metabolic pathways.
Medicine: Benzoic acid is used in topical medications for fungal infections. (4R)-oct-1-yn-4-ol is explored for its potential pharmacological activities.
Mechanism of Action
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is absorbed into the microbial cell, where it disrupts the internal pH balance, leading to cell death . In the liver, benzoic acid is conjugated to glycine and excreted as hippuric acid .
(4R)-oct-1-yn-4-ol’s mechanism of action involves its interaction with specific molecular targets, potentially affecting enzymatic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Benzoic acid is similar to other carboxylic acids such as acetic acid and salicylic acid. it is unique due to its aromatic ring, which imparts distinct chemical properties . (4R)-oct-1-yn-4-ol can be compared to other alkyne-containing alcohols, but its specific stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
List of Similar Compounds
Carboxylic Acids: Acetic acid, salicylic acid.
Alkyne-Containing Alcohols: 1-octyn-3-ol, 2-octyn-1-ol.
Properties
CAS No. |
62600-38-8 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzoic acid;(4R)-oct-1-yn-4-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m0./s1 |
InChI Key |
BIIKRAXRKFLLDB-QRPNPIFTSA-N |
Isomeric SMILES |
CCCC[C@H](CC#C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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